1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride
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Overview
Description
1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H14FN·HCl It is a derivative of phenylpropanamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine donor and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the methyl group on the phenyl ring can influence its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)propan-1-amine;hydrochloride
- 1-Fluoro-2-methylpropan-2-amine;hydrochloride
- (1R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride
Comparison: 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This structural feature can enhance its chemical stability, binding affinity, and selectivity compared to similar compounds. The fluorine atom can also influence its metabolic stability and pharmacokinetic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15ClFN |
---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)9-5-4-8(11)6-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H |
InChI Key |
KQJKNPFYXVDWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)N.Cl |
Origin of Product |
United States |
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